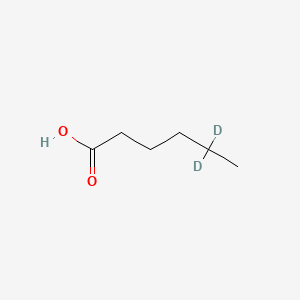
Tetrasodium 2,2-bis(2,5-dioxo-3-sulfonato-1-pyrrolidinyl)succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(sulfosuccinimidyl)succinate sodium salt is a chemical compound widely used in various scientific research fields. It is known for its ability to act as a crosslinker, facilitating the formation of covalent bonds between molecules. This compound is particularly valuable in bioconjugation, where it helps link proteins, peptides, and other biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(sulfosuccinimidyl)succinate sodium salt typically involves the reaction of succinic acid with N-hydroxysulfosuccinimide in the presence of a dehydrating agent. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product.
Industrial Production Methods
Industrial production of bis(sulfosuccinimidyl)succinate sodium salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(sulfosuccinimidyl)succinate sodium salt primarily undergoes substitution reactions. The sulfo-NHS ester groups react with primary amines to form stable amide bonds. This reaction is highly specific and occurs under mild conditions, typically at a pH range of 7-9.
Common Reagents and Conditions
The most common reagents used in reactions with bis(sulfosuccinimidyl)succinate sodium salt are primary amines. The reaction conditions usually involve aqueous buffers, such as phosphate-buffered saline, to maintain the pH within the optimal range.
Major Products
The major products formed from reactions involving bis(sulfosuccinimidyl)succinate sodium salt are amide-linked conjugates. These conjugates are stable and can be used in various applications, including protein labeling and immobilization.
Applications De Recherche Scientifique
Bis(sulfosuccinimidyl)succinate sodium salt has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of bioconjugates and in the study of molecular interactions.
Biology: The compound is employed in protein crosslinking, which helps in the study of protein-protein interactions and the structural analysis of protein complexes.
Medicine: It is used in the development of diagnostic assays and therapeutic agents, particularly in the field of targeted drug delivery.
Industry: The compound is utilized in the production of biosensors and other analytical devices.
Mécanisme D'action
The mechanism of action of bis(sulfosuccinimidyl)succinate sodium salt involves the formation of covalent bonds between its sulfo-NHS ester groups and primary amines on target molecules. This reaction results in the formation of stable amide bonds, effectively linking the molecules together. The compound’s ability to form these covalent bonds makes it a valuable tool in bioconjugation and crosslinking applications.
Comparaison Avec Des Composés Similaires
Bis(sulfosuccinimidyl)succinate sodium salt is often compared with other crosslinkers, such as bis(sulfosuccinimidyl)suberate and disuccinimidyl suberate. While all these compounds serve similar functions, bis(sulfosuccinimidyl)succinate sodium salt is unique due to its water solubility and membrane impermeability. This makes it particularly suitable for applications involving cell surface proteins and other hydrophilic environments.
List of Similar Compounds
- Bis(sulfosuccinimidyl)suberate
- Disuccinimidyl suberate
- Sulfo-NHS-LC-biotin
Propriétés
Formule moléculaire |
C12H8N2Na4O14S2 |
|---|---|
Poids moléculaire |
560.3 g/mol |
Nom IUPAC |
tetrasodium;2,2-bis(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)butanedioate |
InChI |
InChI=1S/C12H12N2O14S2.4Na/c15-6-1-4(29(23,24)25)9(19)13(6)12(11(21)22,3-8(17)18)14-7(16)2-5(10(14)20)30(26,27)28;;;;/h4-5H,1-3H2,(H,17,18)(H,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4 |
Clé InChI |
DFUHMHADIWRCDX-UHFFFAOYSA-J |
SMILES canonique |
C1C(C(=O)N(C1=O)C(CC(=O)[O-])(C(=O)[O-])N2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoate](/img/structure/B13415531.png)
![(5R,6S)-3-[2-[(C,N-dimethylcarbonimidoyl)amino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13415539.png)





![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL](/img/structure/B13415579.png)




![[4-[5-(Hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxol-5-yl]methanol](/img/structure/B13415620.png)
